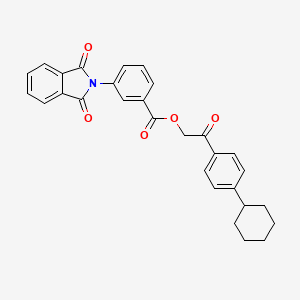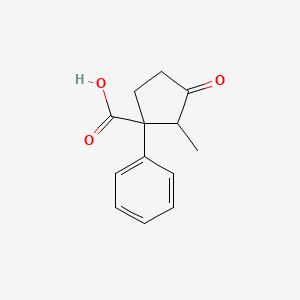![molecular formula C21H28N4O2 B5234631 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as A-317567, and it has been used in various studies to investigate its potential applications in the field of medicine. A-317567 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation.
作用机制
The mechanism of action of A-317567 involves its selective antagonism of the 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptor. This compound receptors are involved in pain perception, inflammation, and thermoregulation. By blocking these receptors, A-317567 can reduce pain perception and inflammation.
Biochemical and Physiological Effects
A-317567 has been shown to have significant biochemical and physiological effects. In animal studies, A-317567 has been shown to reduce pain perception and inflammation. It has also been shown to reduce hyperalgesia, which is an increased sensitivity to pain. Additionally, A-317567 has been shown to reduce itch and cough.
实验室实验的优点和局限性
One of the main advantages of using A-317567 in lab experiments is its selectivity for the 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptor. This means that it can be used to investigate the role of this receptor in pain perception and inflammation without affecting other receptors. However, one of the limitations of using A-317567 is its low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the use of A-317567 in scientific research. One potential application is in the development of new pain medications. By understanding the mechanism of action of A-317567, researchers can develop new drugs that target the 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptor and provide pain relief. Additionally, A-317567 could be used to investigate the role of this compound receptors in other physiological processes, such as thermoregulation and inflammation.
Conclusion
In conclusion, A-317567 is a chemical compound that has gained significant attention in scientific research. Its selective antagonism of the this compound receptor has made it a valuable tool for investigating the role of this receptor in pain perception and inflammation. A-317567 has significant potential for the development of new pain medications and for investigating the role of this compound receptors in other physiological processes.
合成方法
The synthesis of A-317567 involves several steps, starting with the reaction of 3-ethoxybenzaldehyde with 2-chloro-3-pyridinecarboxaldehyde to form 1-(2-chloro-3-pyridinyl)-3-ethoxybenzene. This intermediate is then reacted with piperazine and acetic anhydride to form 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine. The final product is then purified using column chromatography.
科学研究应用
A-317567 has been used in various scientific research studies to investigate its potential applications in the field of medicine. One of the most significant applications of A-317567 is in the treatment of pain. 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine receptors are involved in pain perception, and A-317567 has been shown to be a selective antagonist of these receptors. This means that it can block the pain signals transmitted by these receptors, leading to pain relief.
属性
IUPAC Name |
1-[4-[3-[[(3-ethoxyphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-20-8-4-6-18(14-20)15-22-16-19-7-5-9-23-21(19)25-12-10-24(11-13-25)17(2)26/h4-9,14,22H,3,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOATYLFUUKASRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5234555.png)
![1-chloro-4-(2-chlorophenyl)-2-[(2-nitrophenyl)thio]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5234564.png)
![5'-(4-chlorophenyl)-3'-(3-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5234567.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]pyridinium chloride](/img/structure/B5234572.png)
![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)
![4-(5-bromo-2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5234588.png)
![ethyl 8-ethyl-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B5234590.png)

![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)

